molecular formula C21H25F3N4O2S B2568587 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 899950-07-3

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2568587
CAS No.: 899950-07-3
M. Wt: 454.51
InChI Key: QUBKJJZAIGJTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in driving the cell cycle progression from the G1 to S phase, and its dysregulation is a hallmark of numerous cancers. This compound is structurally derived from a quinazoline scaffold, a known privileged structure in kinase inhibitor design, and demonstrates high efficacy in suppressing CDK2 activity. Its primary research value lies in the investigation of cell cycle control mechanisms and the development of targeted anti-cancer therapies, particularly for cancers characterized by cyclin E-CDK2 pathway addiction, such as certain ovarian, breast, and gastric cancers. By selectively inhibiting CDK2, this reagent induces cell cycle arrest and promotes apoptosis in susceptible tumor cell lines, providing a powerful chemical tool for probing CDK2-dependent signaling networks in vitro and in vivo. Research utilizing this inhibitor is pivotal for understanding mechanisms of resistance to other CDK inhibitors, like CDK4/6 inhibitors, and for exploring synthetic lethal interactions in cancer cells with specific genetic vulnerabilities. It is For Research Use Only.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)11-12-28-17-6-4-3-5-16(17)19(26-20(28)30)31-13-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBKJJZAIGJTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide , identified by CAS number 899950-49-3 , is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article discusses its biological activity, synthesis, and potential pharmacological applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N5O2S2C_{22}H_{27}N_{5}O_{2}S_{2}, with a molecular weight of approximately 457.6 g/mol . The structure features a hexahydroquinazoline core, a dimethylaminoethyl side chain, a thioether linkage, and a trifluoromethyl-substituted phenyl ring. These structural components are significant for its biological interactions.

Biological Activity

Research indicates that quinazolinone derivatives exhibit various biological activities. The specific biological effects of this compound include:

  • Antitumor Activity : Quinazolinone derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The presence of the quinazoline core suggests potential anticancer properties.
  • Kinase Inhibition : The compound's structure indicates possible interactions with protein kinases, which play crucial roles in cellular signaling pathways related to cancer progression and other diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits proliferation and induces apoptosis in cancer cells
Kinase InhibitionPotential interactions with protein kinases
AntimicrobialPossible activity against bacterial and fungal pathogens

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

  • Formation of the Quinazoline Core : This step often includes cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethylaminoethyl Group : Alkylation reactions are used to attach this side chain.
  • Thioether Bond Formation : A thioether linkage is created through nucleophilic substitution reactions.
  • Amide Bond Formation : The final step involves attaching the trifluoromethyl-substituted phenyl group via amide bond formation.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives similar to this compound:

  • Anticancer Studies : A study reported that related quinazolinone compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), demonstrating their potential as anticancer agents.
  • Kinase Interaction Studies : Research indicates that quinazolinones can inhibit various kinases involved in cancer signaling pathways. For instance, compounds with similar structures have been shown to inhibit EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers.
  • Antimicrobial Activity : A comparative study highlighted that certain quinazolinone derivatives displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinazolinone Core

(a) Aminoalkyl Side Chains
  • Target Compound: The dimethylaminoethyl group introduces a tertiary amine, improving water solubility and enabling protonation at physiological pH.
  • Morpholinyl Analogue: describes a compound with a morpholin-4-yl-ethyl group instead.
(b) Quinazolinone Saturation
  • The hexahydroquinazolinone core in the target compound introduces conformational rigidity compared to dihydroquinazolinone derivatives (e.g., ). This could affect binding affinity to targets like kinases or proteases .

Substituent Variations on the Aryl Acetamide Moiety

(a) Trifluoromethyl Position
  • Target Compound : The para-trifluoromethyl group on the phenyl ring provides strong electron-withdrawing effects, enhancing stability and hydrophobic interactions.
  • Meta-Trifluoromethyl Analogue : The compound in features a meta-trifluoromethyl group. This positional difference may reduce steric hindrance and alter electronic interactions with biological targets .
(b) Alternative Aryl Groups
  • Chlorophenyl/Fluorophenyl Derivatives: and highlight compounds with 4-chlorophenyl or 4-fluorophenyl groups.
  • Sulfamoylphenyl Derivatives : Compounds in incorporate 4-sulfamoylphenyl groups, which may enhance hydrogen bonding and solubility but introduce polar interactions unsuitable for blood-brain barrier penetration .
Table 1: Comparative Data of Selected Analogues
Compound Feature Target Compound Morpholinyl Analogue Sulfamoylphenyl Derivative
Molecular Weight ~500 g/mol (estimated) ~515 g/mol ~450–480 g/mol
Key Substituent 4-(CF₃)Ph, dimethylaminoethyl 3-(CF₃)Ph, morpholinyl-ethyl 4-SO₂NH₂Ph, varied arylacetamide
Melting Point Not reported Not reported 251.5–315.5°C
Synthetic Yield Not reported Not reported 61–91%
Solubility Moderate (amine-enhanced) Low (cyclic ether reduces basicity) Low (polar sulfamoyl group)

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